molecular formula C9H11N B1294904 2-Isopropenylaniline CAS No. 52562-19-3

2-Isopropenylaniline

Cat. No.: B1294904
CAS No.: 52562-19-3
M. Wt: 133.19 g/mol
InChI Key: HEDYZFYQYPWWCC-UHFFFAOYSA-N
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Description

2-Isopropenylaniline, also known as 2-(1-Methylethenyl)aniline, is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the hydrogen atom at the ortho position is replaced by an isopropenyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Safety and Hazards

2-Isopropenylaniline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with isopropenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the addition of isopropenyl groups to the aniline molecule under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: Reduction reactions can convert it into 2-isopropylaniline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and nitroso compounds.

    Reduction: 2-Isopropylaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Isopropenylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its aromatic ring can participate in π-π interactions, influencing its reactivity and binding properties.

Comparison with Similar Compounds

    2-Isopropylaniline: Similar structure but lacks the double bond in the isopropenyl group.

    2-Vinylaniline: Contains a vinyl group instead of an isopropenyl group.

    2-Propylaniline: Has a propyl group instead of an isopropenyl group.

Uniqueness: 2-Isopropenylaniline is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-prop-1-en-2-ylaniline
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InChI

InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYZFYQYPWWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N
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DSSTOX Substance ID

DTXSID2068767
Record name Benzenamine, 2-(1-methylethenyl)-
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Molecular Weight

133.19 g/mol
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Physical Description

Clear yellow-green liquid; [Sigma-Aldrich MSDS]
Record name 2-Isopropenylaniline
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CAS No.

52562-19-3
Record name 2-Isopropenylaniline
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Record name o-Isopropenylaniline
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Record name 2-isopropenylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 2-Isopropenylaniline?

A1: this compound serves as a valuable precursor for synthesizing several heterocyclic compounds. It's particularly useful in constructing:

  • 1,2,3,4-Tetrahydroquinolines: A novel route utilizes rhodium(I)-catalyzed hydroaminomethylation of this compound. This method is atom-economical, highly chemo- and regioselective, and produces good isolated yields. []
  • Spirocyclic 1H‐Quinoline Derivatives: Reacting this compound with (+)-(R)-pulegone under specific conditions yields diastereoisomeric mixtures of these derivatives. []
  • 2,3-Dihydro-3-halo-3-methylindoles: A novel method utilizes intramolecular haloamination of N-acetyl-2-isopropenylaniline to synthesize these compounds. [, ]
  • Indoles, 3,1-Benzoxazines, and Quinolines: Reactions with active selenium species, generated from diphenyl diselenide, can lead to these diverse heterocycles. []
  • 2,2,4-Trisubstituted 1,2-Dihydroquinolines: Lewis-acid catalyzed reactions of this compound with ketones provide an improved synthesis route for these compounds. [, ]

Q2: What is the mechanism behind the formation of spirocyclic 1H-quinolines from this compound?

A2: The reaction proceeds through a series of 6π-electrocyclic rearrangements and hydrogen shifts. This mechanism is supported by the reaction of this compound with 3-methylcyclohexanone, which produces a stereoisomeric mixture of 3,4′-dimethylspiro[cyclohexane-1,2′(1H)-quinolines]. []

Q3: What role do protecting groups play in reactions involving this compound?

A3: The choice of protecting group on the nitrogen atom of this compound significantly influences the reaction outcome. For instance, the N-acetyl group is crucial for the successful intramolecular haloamination leading to 2,3-dihydro-3-halo-3-methylindoles. [, ] Additionally, the type of α-alkyl substituents on the styrene moiety also plays a critical role in this reaction. []

Q4: Are there any analytical techniques highlighted in the research for characterizing this compound derivatives?

A4: NMR spectroscopy is a key technique employed to determine the structures of the synthesized spirocyclic 1H‐quinoline derivatives and differentiate between the formed diastereoisomers. [] Further analytical methods are likely used in these studies but are not explicitly detailed within the abstracts.

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